molecular formula C13H15N3O B12443944 (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine CAS No. 887593-81-9

(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine

Cat. No.: B12443944
CAS No.: 887593-81-9
M. Wt: 229.28 g/mol
InChI Key: FMYQVASOYRASEY-UHFFFAOYSA-N
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Description

(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is a chemical compound with a complex structure that includes both hydrazine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine typically involves the reaction of 4-nitro-3-methoxy-phenyl-amine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydrazino-3-methoxy-phenyl)-phenyl-acetamide
  • (4-Hydrazino-3-methoxy-phenyl)-phenyl-ethanol

Uniqueness

(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is unique due to its specific combination of hydrazine and methoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

887593-81-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-hydrazinyl-3-methoxy-N-phenylaniline

InChI

InChI=1S/C13H15N3O/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10/h2-9,15-16H,14H2,1H3

InChI Key

FMYQVASOYRASEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)NN

Origin of Product

United States

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